4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)
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Overview
Description
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) is an organic compound with the molecular formula C49H38N2 and a molecular weight of 654.84 g/mol This compound is known for its unique structure, which consists of two N,N-diphenylaniline groups connected by a diphenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diphenylmethylene bridge . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process often includes steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .
Scientific Research Applications
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices[][4].
Mechanism of Action
The mechanism of action of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Bis(N,N-diphenylamino)biphenyl
- 4,4’-Bis(N,N-diphenylamino)stilbene
Uniqueness
What sets 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) apart from these similar compounds is its unique diphenylmethylene bridge, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C49H38N2 |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[diphenyl-[4-(N-phenylanilino)phenyl]methyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C49H38N2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40,41-31-35-47(36-32-41)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44)42-33-37-48(38-34-42)51(45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI Key |
HXDJWKWBTIQLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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